Cas no 69022-83-9 (2-Methylfuro[3,2-b]pyridine 4-oxide)

2-Methylfuro[3,2-b]pyridine 4-oxide structure
69022-83-9 structure
Product Name:2-Methylfuro[3,2-b]pyridine 4-oxide
CAS No:69022-83-9
MF:C8H7NO2
MW:149.146682024002
MDL:MFCD34565736
CID:2677022
Update Time:2025-07-17

2-Methylfuro[3,2-b]pyridine 4-oxide Chemical and Physical Properties

Names and Identifiers

    • 2-Methylfuro[3,2-b]pyridine 4-oxide
    • MDL: MFCD34565736
    • Inchi: 1S/C8H7NO2/c1-6-5-7-8(11-6)3-2-4-9(7)10/h2-5H,1H3
    • InChI Key: CPSZOYQJBZGBGA-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC2=C1C=CC=[N+]2[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • XLogP3: 0.7
  • Topological Polar Surface Area: 38.6

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Additional information on 2-Methylfuro[3,2-b]pyridine 4-oxide

Introduction to 2-Methylfuro[3,2-b]pyridine 4-oxide (CAS No. 69022-83-9) and Its Emerging Applications in Chemical Biology

2-Methylfuro[3,2-b]pyridine 4-oxide, identified by the Chemical Abstracts Service registry number 69022-83-9, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the class of fused pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a furan ring fused with a pyridine core, along with a methyl substituent and an oxide group, imparts distinct chemical reactivity and functional versatility, making it a valuable scaffold for drug discovery and molecular research.

The structure of 2-methylfuro[3,2-b]pyridine 4-oxide features a bicyclic system with significant electronic and steric characteristics that influence its interactions with biological targets. The oxygen atom in the oxide group introduces polarity and potential hydrogen bonding capabilities, while the methyl group enhances lipophilicity. These features collectively contribute to the compound's solubility profile and binding affinity, which are critical factors in medicinal chemistry. Recent studies have highlighted its role as a key intermediate in synthesizing bioactive molecules targeting neurological and inflammatory pathways.

In recent years, 2-methylfuro[3,2-b]pyridine 4-oxide has been explored as a precursor in the development of novel pharmacophores. Its fused heterocyclic framework is particularly intriguing because it mimics natural product scaffolds found in bioactive compounds. For instance, derivatives of this compound have shown promise in modulating enzyme activity and receptor binding, particularly in contexts related to neurodegenerative diseases. The oxidative stress modulation capability of the oxide moiety has been linked to its potential protective effects against cellular damage induced by reactive oxygen species.

One of the most compelling aspects of 2-methylfuro[3,2-b]pyridine 4-oxide is its versatility in chemical modifications. Researchers have leveraged its reactive sites to introduce various functional groups, enabling the synthesis of a diverse library of analogs for high-throughput screening. This approach has led to the identification of several lead compounds with enhanced pharmacokinetic profiles and reduced toxicity. The synthetic pathways involving this intermediate are optimized for scalability, making it accessible for industrial applications in pharmaceutical manufacturing.

The biological significance of 2-methylfuro[3,2-b]pyridine 4-oxide has been further underscored by its incorporation into several preclinical studies. In particular, its derivatives have demonstrated efficacy in models of chronic inflammation and pain management. The compound's ability to interact with multiple molecular targets suggests broad therapeutic potential beyond traditional indications. Furthermore, its metabolic stability under physiological conditions makes it an attractive candidate for further clinical development.

Advances in computational chemistry have also facilitated deeper insights into the interactions between 2-methylfuro[3,2-b]pyridine 4-oxide and biological systems. Molecular docking studies have revealed favorable binding affinities with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory pathways. These findings align with experimental observations that highlight its anti-inflammatory properties. Additionally, computational predictions have guided the design of more potent derivatives by identifying optimal positions for functional group modifications.

The industrial relevance of this compound is further emphasized by its role in green chemistry initiatives. Its synthesis involves catalytic processes that minimize waste generation and energy consumption, aligning with sustainable manufacturing practices. As demand for environmentally friendly synthetic methods grows, compounds like 2-methylfuro[3,2-b]pyridine 4-oxide are becoming increasingly important in pharmaceutical production pipelines.

Looking ahead, the future research directions for 2-methylfuro[3,2-b]pyridine 4-oxide include exploring its potential in combination therapies and personalized medicine applications. The compound's structural flexibility allows for tailored modifications that could enhance its specificity toward disease-related targets while reducing off-target effects. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical reality.

In conclusion,2-methylfuro[3,2-b]pyridine 4-oxide (CAS No.69022-83-9) represents a promising chemical entity with multifaceted applications in drug discovery and molecular biology. Its unique structural features, coupled with emerging research findings, position it as a cornerstone compound for addressing complex biological challenges. As scientific understanding continues to evolve, this derivative is poised to play an increasingly pivotal role in advancing therapeutic strategies across multiple disease domains.

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